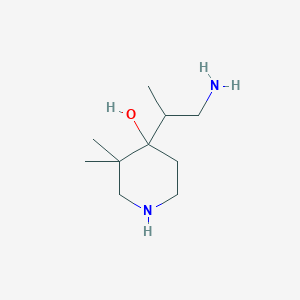
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol typically involves the reaction of a suitable piperidine derivative with an aminopropylating agent. One common method involves the use of 3,3-dimethylpiperidin-4-one as the starting material, which is then reacted with 1-aminopropan-2-ol under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the particular application and target of interest.
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(1-Aminopropan-2-yl)-2-fluorophenol: A synthetic compound with similar structural features but different functional groups.
4-(1-Aminopropan-2-yl)phenol hydrochloride: Another related compound with a similar aminopropyl group but different substituents on the aromatic ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the piperidine ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H22N2O |
|---|---|
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
4-(1-aminopropan-2-yl)-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(6-11)10(13)4-5-12-7-9(10,2)3/h8,12-13H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
WIPPJVWHRLHMLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1(CCNCC1(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


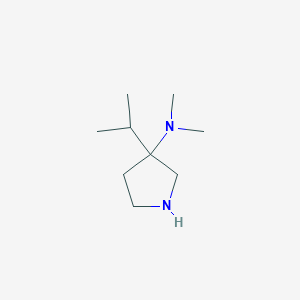
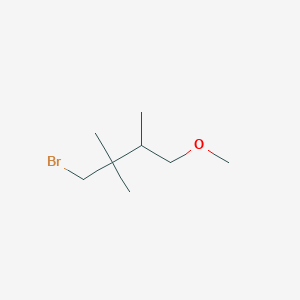
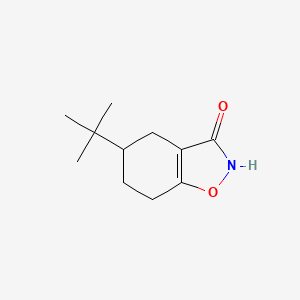


amine](/img/structure/B13217313.png)
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
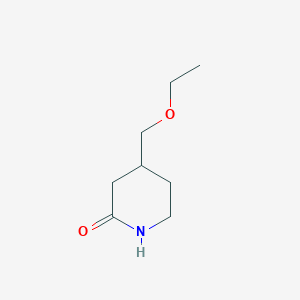
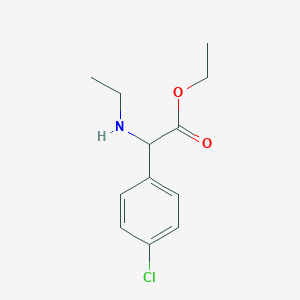
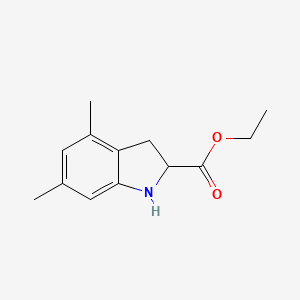
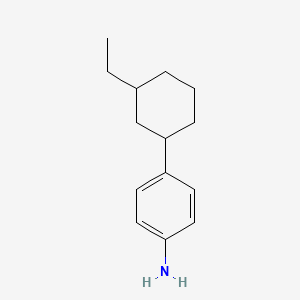
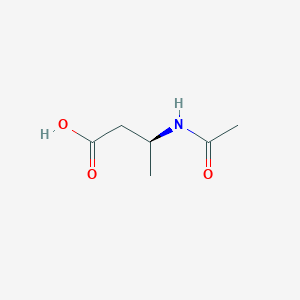

amine](/img/structure/B13217370.png)
